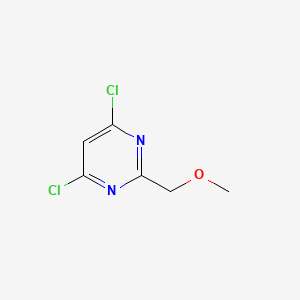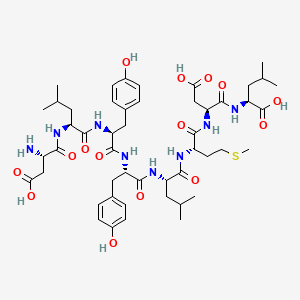
4,6-Dichloro-2-(methoxymethyl)pyrimidine
Vue d'ensemble
Description
4,6-Dichloro-2-(methoxymethyl)pyrimidine is a chemical compound with the molecular weight of 193.03 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-(methoxymethyl)pyrimidine involves several steps. For instance, 4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines . It was also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
Molecular Structure Analysis
The IUPAC name for 4,6-Dichloro-2-(methoxymethyl)pyrimidine is the same as its common name . The InChI code for this compound is 1S/C6H6Cl2N2O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3 .
Chemical Reactions Analysis
4,6-Dichloro-2-(methoxymethyl)pyrimidine undergoes various chemical reactions. For example, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described .
Physical And Chemical Properties Analysis
4,6-Dichloro-2-(methoxymethyl)pyrimidine is a powder with a melting point of 41-44 degrees Celsius . Its molecular weight is 193.03 .
Applications De Recherche Scientifique
Synthesis of New Chemical Compounds
4,6-Dichloro-2-(methoxymethyl)pyrimidine serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential applications in medicinal chemistry and materials science. For instance, the research conducted by Liu Guo-ji (2009) presents a method for synthesizing 2,4-dichloro-5-methoxy-pyrimidine, highlighting its significance as a novel intermediate compound Liu Guo-ji, 2009. Similarly, W. Maes, D. Amabilino, and W. Dehaen (2003) have developed dendrimers containing pyrimidine units using 4,6-dichloro-2-(4-methoxyphenyl)-pyrimidine as the building block, indicating its application in creating more rigid structures for various uses Maes, Amabilino, & Dehaen, 2003.
Proton Transfer Complexes Study
The study of proton transfer complexes is another significant application. M. M. Habeeb et al. (2009) explored the formation of yellow proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and other compounds, which can be used for spectrophotometric determination in acetonitrile Habeeb, Al-Attas, & Basha, 2009.
Development of Antitumor Agents
Research into antitumor properties of pyrimidine derivatives has been carried out, with studies like the one by L. Grigoryan et al. (2008), which synthesized new 5-(4-alkoxybenzyl)pyrimidines with observed antitumor activity, demonstrating the potential medicinal applications of compounds derived from 4,6-dichloro-2-(methoxymethyl)pyrimidine Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008.
Exploration of Novel Dendrimers
The synthesis of novel dendrimers using 4,6-dichloro-2-(methoxymethyl)pyrimidine as a precursor is a notable application, providing materials that can be used in various technological and biomedical fields. The research by W. Maes and colleagues illustrates a convergent approach to dendritic macromolecules, showcasing the chemical's role in advancing materials science Maes, Amabilino, & Dehaen, 2003.
Mécanisme D'action
Safety and Hazards
This compound may cause serious eye irritation, respiratory irritation, and skin irritation .
Relevant Papers
There are several peer-reviewed papers related to 4,6-Dichloro-2-(methoxymethyl)pyrimidine . These papers cover a range of topics including its synthesis, chemical reactions, and potential applications.
Propriétés
IUPAC Name |
4,6-dichloro-2-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIGVNQAHMOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701194 | |
| Record name | 4,6-Dichloro-2-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methoxymethyl)pyrimidine | |
CAS RN |
1903-92-0 | |
| Record name | 4,6-Dichloro-2-(methoxymethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(methoxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)




![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)


![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)



![6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B598641.png)
